5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
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Overview
Description
5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound belongs to the class of benzo[d]thiazoles, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with 4-(2-chloroethyl)morpholine hydrochloride. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activities make it useful in studying antimicrobial, antiviral, and anticancer mechanisms.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can be compared with other benzo[d]thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring.
What sets this compound apart is its unique morpholinopropyl group, which enhances its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5,7-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-12-10-13(2)15-14(11-12)18-16(21-15)17-4-3-5-19-6-8-20-9-7-19/h10-11H,3-9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKSQHCDBVCOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NCCCN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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